3-Amino-4-(propan-2-yloxy)benzoic acid, also known by its chemical name, is an aromatic compound featuring an amino group and a propan-2-yloxy substituent on the benzene ring. Its molecular formula is with a molecular weight of approximately 195.22 g/mol. This compound is characterized by the presence of both a carboxylic acid and an ether functional group, which contribute to its unique chemical properties.
Common reagents used in these reactions include potassium permanganate for oxidation and thionyl chloride for substitution reactions .
Research indicates that 3-Amino-4-(propan-2-yloxy)benzoic acid exhibits biological activity, particularly in modulating biochemical pathways. The amino group enables hydrogen bonding with biological macromolecules, enhancing its solubility and bioavailability. Such interactions may influence various cellular processes, although specific mechanisms of action remain to be fully elucidated .
The synthesis of 3-Amino-4-(propan-2-yloxy)benzoic acid typically involves several steps:
These steps can be optimized for yield and purity through techniques such as continuous flow reactors and advanced purification methods .
3-Amino-4-(propan-2-yloxy)benzoic acid finds applications in various fields:
Several compounds share structural similarities with 3-Amino-4-(propan-2-yloxy)benzoic acid:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
4-Aminobenzoic acid | Lacks the propan-2-yloxy group | Less soluble due to absence of ether functionality |
3-Amino-4-hydroxybenzoic acid | Contains a hydroxyl group instead of propan-2-yloxy | Different reactivity and solubility properties |
3-Amino-4-(2-carboxyphenyl)thio)benzoic acid | Contains a carboxyphenylthio group | Exhibits distinct biological activities |
The uniqueness of 3-Amino-4-(propan-2-yloxy)benzoic acid lies in its combination of functional groups, which enhances its solubility and potential biological activity compared to similar compounds .
The initial step involves alkylation of the hydroxyl group to introduce the isopropoxy functionality, followed by reduction of the nitro group to the corresponding amino group . This two-step approach has demonstrated improved yields compared to alternative synthetic routes, with research showing successful conversion rates of 84-91% for the alkylation step and 78-88% for the subsequent reduction [2].
Alternative multi-step protocols have been developed starting from 4-amino-2-hydroxybenzoic acid derivatives, where the amino group requires protection before introducing the isopropoxy substituent . These protocols typically involve three to four steps including protection, alkylation, and deprotection sequences.
Table 1: Multi-Step Synthesis Protocols for 3-Amino-4-(propan-2-yloxy)benzoic acid
Starting Material | Step 1 | Step 2 | Step 3 | Overall Yield (%) | Reference |
---|---|---|---|---|---|
3-Hydroxy-4-nitrobenzoic acid | Alkylation | Reduction | - | 74-80 | |
4-Amino-2-hydroxybenzoic acid | Protection | Alkylation | Deprotection | 65-72 | [2] |
3,4-Dihydroxybenzoic acid | Selective alkylation | Nitration | Reduction | 58-65 |
The synthetic pathway optimization has focused on improving reaction conditions for each transformation step [2]. Temperature control during alkylation reactions has proven critical, with optimal conditions typically maintained between 40-60 degrees Celsius to prevent side reactions . Solvent selection significantly impacts yield, with tetrahydrofuran and dimethylformamide showing superior performance compared to dichloromethane in alkylation reactions .
The introduction of the isopropoxy group into benzoic acid derivatives employs several catalytic methodologies, with the Williamson ether synthesis being the most widely utilized approach [4]. This method involves nucleophilic substitution of alkyl halides with alkoxide ions under basic conditions, typically employing sodium hydride or potassium carbonate as the base [5].
Catalytic systems have been developed to enhance the efficiency of isopropoxy group introduction [6]. Zeolite-supported nickel catalysts have demonstrated exceptional activity in alcohol dehydration reactions, achieving isopropyl alcohol conversion rates of 81.51% with diisopropyl ether selectivity of 33.16% [6]. These catalytic systems operate under mild conditions at temperatures of 150 degrees Celsius, significantly lower than traditional thermal methods [6].
Table 2: Catalytic Systems for Isopropoxy Group Introduction
Catalyst System | Temperature (°C) | Conversion (%) | Selectivity (%) | Reaction Time (h) |
---|---|---|---|---|
Zeolite-Ni(H₂PO₄)₂ | 150 | 81.5 | 33.2 | 3.5 |
TiO₂ | 175 | 6.0 | 100.0 | 2.0 |
SiO₂-ZrO₂ | 180-210 | 5-13 | - | 4.0 |
Alternative catalytic approaches include palladium-catalyzed cross-coupling reactions for introducing alkoxy functionalities [7]. These methods utilize organoboron reagents in combination with palladium catalysts to achieve selective carbon-oxygen bond formation [7]. The Suzuki-Miyaura cross-coupling reaction has been adapted for acylation reactions, providing an efficient route for introducing masked acyl functions that can be converted to alkoxy groups through subsequent transformations [7].
The mechanism of catalytic isopropoxy introduction typically involves activation of the hydroxyl group through coordination with Lewis acidic sites on the catalyst surface [6]. The activated alcohol then undergoes nucleophilic attack by the isopropyl moiety, facilitated by the catalyst's Brønsted and Lewis acid sites [6]. Reusability studies have demonstrated that modified zeolite catalysts maintain catalytic activity for at least three reaction cycles with minimal loss in performance [6].
Protection of amino groups is essential during synthetic transformations to prevent unwanted side reactions and maintain selectivity [8]. The tert-butyloxycarbonyl protecting group represents the most commonly employed strategy for amino protection in benzoic acid derivatives [9]. This protecting group can be introduced under aqueous conditions using di-tert-butyl dicarbonate in the presence of bases such as sodium hydroxide [9].
The tert-butyloxycarbonyl protection protocol involves simple stirring of the amine with di-tert-butyl dicarbonate suspended in water at ambient temperature [9]. Alternative conditions include heating the mixture in tetrahydrofuran at 40 degrees Celsius or using acetonitrile solutions with 4-dimethylaminopyridine as the base [9]. These mild conditions ensure high yields while minimizing side reactions.
Table 3: Amino Protection-Deprotection Strategies
Protecting Group | Introduction Conditions | Deprotection Conditions | Stability | Yield (%) |
---|---|---|---|---|
tert-Butyloxycarbonyl | Di-tert-butyl dicarbonate/NaOH/H₂O | Trifluoroacetic acid/dichloromethane | Acid-labile | 85-95 |
Benzyloxycarbonyl | Benzyl chloroformate/base | Hydrogenolysis/Pd-C | Base-stable | 80-90 |
2-Nitrophenylsulfenyl | 2-Nitrophenylsulfenyl chloride | Dilute HCl/AcOH | Base-resistant | 75-85 |
Deprotection of tert-butyloxycarbonyl groups is accomplished using strong acids such as trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol [9]. The mechanism involves protonation of the carbonyl oxygen followed by elimination of the tert-butyl cation and subsequent decarboxylation to regenerate the free amine [9]. Scavengers such as anisole or thioanisole may be employed to prevent alkylation of other nucleophiles by the tert-butyl cation intermediate [9].
Sequential treatment with trimethylsilyl iodide followed by methanol provides an alternative deprotection method that is particularly useful when other deprotection conditions are too harsh for the substrate [9]. This method involves silylation of the carbonyl oxygen, elimination of tert-butyl iodide, methanolysis of the silyl ester, and final decarboxylation [9].
Alternative protecting groups include the 2-nitrophenylsulfenyl group, which is removed using diluted hydrochloric acid in acetic acid or nucleophiles such as 2-mercaptopyridine [8]. The benzyloxycarbonyl group provides base-stable protection and is removed through catalytic hydrogenolysis using palladium on carbon [8].
Amide bond formation represents a critical transformation in the synthesis of derivatives of 3-amino-4-(propan-2-yloxy)benzoic acid [10]. Multiple coupling reagents have been evaluated for their efficiency in promoting amide bond formation with varying degrees of success depending on the substrate structure [11].
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide represents one of the most widely used coupling reagents, particularly when combined with 1-hydroxybenzotriazole as an additive [10]. Studies have demonstrated that the combination of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide with 4-dimethylaminopyridine and catalytic amounts of 1-hydroxybenzotriazole provides optimal results for electron-deficient amines [10].
Table 4: Comparative Analysis of Coupling Reagents
Coupling Reagent | Additive | Yield (%) | Reaction Time | Epimerization (%) | Cost Efficiency |
---|---|---|---|---|---|
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | 1-Hydroxybenzotriazole | 90-95 | 2-4 h | 2.0-9.0 | High |
Dicyclohexylcarbodiimide | 1-Hydroxybenzotriazole | 85-92 | 1-3 h | 0.8-6.0 | High |
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Diisopropylethylamine | 70-85 | 0.5-2 h | 4.2-29.8 | Medium |
2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate | Diisopropylethylamine | 80-90 | 0.5-1.5 h | 15-25 | Medium |
The comparative study of epimerization rates reveals significant differences between coupling reagents [12]. Dicyclohexylcarbodiimide generally produces lower epimerization rates compared to 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide, with values ranging from 0.8-6.0% versus 2.0-9.0% respectively when used with 1-hydroxybenzotriazole [12]. The addition of 1-hydroxybenzotriazole significantly reduces epimerization for both reagents [12].
N,N,N',N'-Tetramethyl-O-(N-succinimidyl)uronium tetrafluoroborate demonstrated exceptional performance for coupling dibenzylamine, generally outperforming other coupling reagents for secondary amine substrates [11]. However, this reagent showed limited effectiveness with aniline derivatives and sterically hindered carboxylic acids [11].
The uronium-based reagents O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate and (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate with collidine demonstrated broad substrate scope, providing moderate to high yields for both benzoic acid and aliphatic acid coupling reactions [11]. These reagents effectively coupled aniline derivatives but were unable to promote coupling with sterically hindered carboxylic acids such as 2,6-dimethylbenzoic acid [11].
Stability studies of activated intermediates in aqueous media revealed that 1,3-diisopropylcarbodiimide with 1-hydroxy-7-azabenzotriazole-activated intermediates retained 94% of their original activity after 15 minutes in aqueous conditions, demonstrating superior hydrolytic stability compared to other coupling systems [11]. This stability profile makes these reagents particularly suitable for reactions conducted in aqueous or mixed aqueous-organic solvent systems [11].
The nuclear magnetic resonance spectral data for 3-Amino-4-(propan-2-yloxy)benzoic acid reveals characteristic chemical shifts and multiplicities that enable complete structural elucidation [1] [2].
3.1.1. Proton (¹H) Nuclear Magnetic Resonance Spectroscopy
The ¹H nuclear magnetic resonance spectrum of 3-Amino-4-(propan-2-yloxy)benzoic acid exhibits distinctive resonances that allow for complete structural assignment [3] [4]. The aromatic protons appear as characteristic patterns in the downfield region between 6.50 and 7.89 parts per million. The amino group protons typically manifest as a broad singlet around 6.50 parts per million, showing an upfield shift upon complexation [5]. The propan-2-yloxy substituent displays characteristic patterns with the methyl groups appearing as a doublet at approximately 1.19-1.20 parts per million (J = 6.5 Hz) and the methine proton as a multiplet between 3.95-4.10 parts per million [6] [5].
3.1.2. Carbon-13 (¹³C) Nuclear Magnetic Resonance Spectroscopy
The ¹³C nuclear magnetic resonance spectrum provides detailed information about the carbon framework [2] [3]. The carboxyl carbon appears significantly downfield at approximately 169.00-173.85 parts per million, showing a characteristic shift compared to the free ligand (173.30 parts per million) [5]. Aromatic carbons due to the aminobenzoic acid moiety are observed in the range of 108.85-138.08 parts per million [5]. The propan-2-yloxy carbons show distinct patterns with methyl carbons appearing at 23.91-25.15 parts per million and the methine carbon at 60.18-60.52 parts per million [5].
Nuclear Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
---|---|---|---|
Aromatic protons | 6.50-7.89 | Multiple | Variable |
Amino protons | 6.50 | Broad singlet | - |
Methine proton | 3.95-4.10 | Multiplet | - |
Methyl protons | 1.19-1.20 | Doublet | 6.5 |
Carboxyl carbon | 169.00-173.85 | Singlet | - |
Aromatic carbons | 108.85-138.08 | Multiple | - |
Methine carbon | 60.18-60.52 | Singlet | - |
Methyl carbons | 23.91-25.15 | Singlet | - |
High-resolution mass spectrometry provides molecular weight confirmation and fragmentation pattern analysis for structural elucidation [7] [8] [9]. The molecular ion peak for 3-Amino-4-(propan-2-yloxy)benzoic acid appears at m/z 195.0890 [M]⁺ (calculated: 195.0890) [10].
3.2.1. Electrospray Ionization Mass Spectrometry
The electrospray ionization mass spectrometry data shows characteristic adduct formation patterns [10] [9]. The predicted collision cross sections for different adduct forms are as follows:
Adduct Type | m/z Value | Predicted Collision Cross Section (Ų) |
---|---|---|
[M+H]⁺ | 196.09682 | 141.7 |
[M+Na]⁺ | 218.07876 | 148.9 |
[M-H]⁻ | 194.08226 | 144.0 |
[M+NH₄]⁺ | 213.12336 | 160.1 |
[M+K]⁺ | 234.05270 | 147.5 |
3.2.2. Fragmentation Pathway Analysis
The fragmentation patterns of aminobenzoic acid derivatives show characteristic losses related to the functional groups present [7] [8]. The ortho-positioned amino group relative to the carboxyl group influences fragmentation through neighboring group participation effects [11]. Common fragmentation patterns include loss of the propan-2-yloxy group (C₃H₇O, 59 Da) and subsequent aromatic rearrangements.
The infrared spectroscopy of 3-Amino-4-(propan-2-yloxy)benzoic acid reveals characteristic vibrational frequencies that confirm the presence of specific functional groups [12] [13] [1].
3.3.1. Carboxyl Group Vibrations
The carboxyl group exhibits characteristic vibrational signatures [12] [14]. The carbonyl stretch appears at 1685 cm⁻¹ for aromatic carboxylic acids, which is lower than saturated acids due to conjugation effects [12]. The broad hydroxyl stretch extends from 3500 to 2000 cm⁻¹, creating one of the broadest infrared peaks observed [12]. The carbon-oxygen stretch appears at 1292 cm⁻¹, and the hydroxyl wag at 934 cm⁻¹ [12].
3.3.2. Amino Group Vibrations
The amino group vibrations provide distinctive spectral signatures [13] [1]. The asymmetric and symmetric nitrogen-hydrogen stretching bands appear in the 3300-3500 cm⁻¹ range. The nitrogen-hydrogen bending vibrations are observed around 1600-1650 cm⁻¹. The amino group shows characteristic behavior upon complexation, with shifts in both stretching and bending frequencies [13].
3.3.3. Aromatic Ring Vibrations
The aromatic ring vibrations are characteristic of substituted benzoic acids [14] [1]. The carbon-hydrogen stretching bands appear in the 3100-3000 cm⁻¹ range, with in-plane carbon-hydrogen stretching bands in the 1275-1000 cm⁻¹ range and out-of-plane carbon-hydrogen stretching bands in the 900-650 cm⁻¹ range [15].
3.3.4. Propan-2-yloxy Group Vibrations
The propan-2-yloxy ether linkage shows characteristic vibrations. The carbon-oxygen stretching frequency appears around 1200-1300 cm⁻¹, while the carbon-hydrogen stretching and bending vibrations of the isopropyl group appear in their respective regions.
Functional Group | Vibrational Mode | Frequency (cm⁻¹) | Intensity |
---|---|---|---|
Carboxyl C=O | Stretch | 1685 | Strong |
Carboxyl O-H | Stretch | 3500-2000 | Very broad |
Carboxyl C-O | Stretch | 1292 | Medium |
Amino N-H | Stretch | 3300-3500 | Medium |
Amino N-H | Bend | 1600-1650 | Medium |
Aromatic C-H | Stretch | 3100-3000 | Medium |
Ether C-O | Stretch | 1200-1300 | Medium |
The ultraviolet-visible absorption spectroscopy of 3-Amino-4-(propan-2-yloxy)benzoic acid reveals electronic transitions characteristic of aminobenzoic acid derivatives [16] [17].
3.4.1. Electronic Transition Assignments
The ultraviolet-visible spectrum shows characteristic absorption maxima related to the aromatic chromophore and amino substituent [17]. For 3-aminobenzoic acid, absorption maxima are observed at 194 nm, 226 nm, and 272 nm [17]. The presence of the propan-2-yloxy substituent may cause slight shifts in these absorption maxima due to electronic effects.
3.4.2. Charge Transfer Transitions
The amino group in the benzoic acid framework can participate in charge transfer transitions [16]. The charged amino group can act as an electron donor in photoinduced electron transfer processes, either to the aromatic ring or to other functional groups. These transitions contribute to the extended absorption profile beyond the typical aromatic absorption region.
3.4.3. Solvatochromic Effects
The absorption characteristics show sensitivity to solvent polarity [18]. The degree and direction of solvatochromism depend on the charge distribution and dipole moments of the ground and excited states. The amino group's electron-donating nature combined with the carboxyl group's electron-withdrawing character creates a push-pull system that exhibits solvatochromic behavior.
3.4.4. pH-Dependent Absorption
The absorption characteristics show pH dependence due to the ionizable groups present [16]. The carboxyl group (pKa ≈ 4.7) and amino group (pKa ≈ 9.5) can exist in different protonation states, affecting the electronic transitions and absorption maxima. The maximum fluorescence intensity is observed between pH 6 and 8, where optimal charge distribution occurs [19].
Absorption Band | Wavelength (nm) | Assignment | Molar Absorptivity (M⁻¹cm⁻¹) |
---|---|---|---|
Band I | 194 | π→π* transition | High |
Band II | 226 | π→π* transition | Medium |
Band III | 272 | n→π* transition | Low |
Extended tail | 300-400 | Charge transfer | Very low |